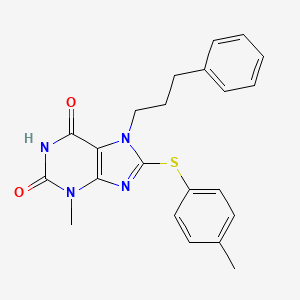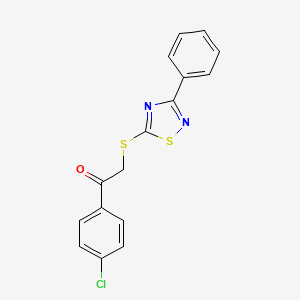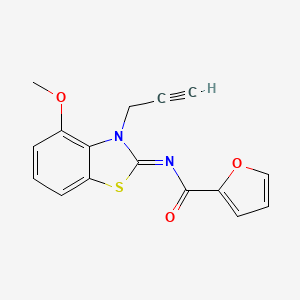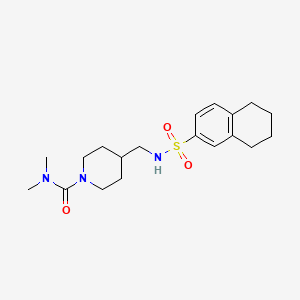
3-Methyl-8-(4-methylphenyl)sulfanyl-7-(3-phenylpropyl)purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-8-(4-methylphenyl)sulfanyl-7-(3-phenylpropyl)purine-2,6-dione is a complex organic compound belonging to the purine family This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, including a methyl group, a phenylpropyl group, and a sulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-(4-methylphenyl)sulfanyl-7-(3-phenylpropyl)purine-2,6-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Substitution Reactions: The introduction of the methyl, phenylpropyl, and sulfanyl groups is achieved through substitution reactions. For instance, the methyl group can be introduced via methylation using methyl iodide, while the phenylpropyl group can be added through a Friedel-Crafts alkylation reaction.
Final Assembly: The final compound is assembled by coupling the substituted purine core with the remaining functional groups under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to streamline production.
化学反应分析
Types of Reactions
3-Methyl-8-(4-methylphenyl)sulfanyl-7-(3-phenylpropyl)purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学研究应用
3-Methyl-8-(4-methylphenyl)sulfanyl-7-(3-phenylpropyl)purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Methyl-8-(4-methylphenyl)sulfanyl-7-(3-phenylpropyl)purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as inhibition of enzyme activity or modulation of receptor signaling. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
3-Methyl-8-(4-methylphenyl)sulfanyl-7-(3-phenylpropyl)purine-2,6-dione: Similar in structure but with different substituents.
Caffeine (1,3,7-Trimethylxanthine): A well-known purine derivative with stimulant properties.
Theobromine (3,7-Dimethylxanthine): Another purine derivative with mild stimulant effects.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
3-methyl-8-(4-methylphenyl)sulfanyl-7-(3-phenylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-15-10-12-17(13-11-15)29-22-23-19-18(20(27)24-21(28)25(19)2)26(22)14-6-9-16-7-4-3-5-8-16/h3-5,7-8,10-13H,6,9,14H2,1-2H3,(H,24,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPQMMBPANFNTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)NC(=O)N3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2397896.png)


![1-(1,3-benzothiazol-2-yl)-3-{[(4-methylphenyl)thio]methyl}-1H-pyrazol-5-ol](/img/structure/B2397903.png)
![N-(tert-butyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide](/img/structure/B2397905.png)
![1-Cyclohexyl-3-[(4-methylbenzoyl)amino]thiourea](/img/structure/B2397906.png)
![2-{[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE](/img/structure/B2397907.png)
![N-[Cyano(cyclopropyl)methyl]-3-nitro-4-propan-2-ylbenzamide](/img/structure/B2397908.png)

carboxamide](/img/structure/B2397910.png)


![2-[1-(Methoxymethyl)cyclopentyl]acetic acid](/img/structure/B2397914.png)
